2,5-Dichloro-3,4-dimethylaniline
Description
2,5-Dichloro-3,4-dimethylaniline (molecular formula: C₈H₉Cl₂N, molecular weight: 190.07 g/mol) is a halogenated aromatic amine featuring two chlorine atoms at the 2- and 5-positions and methyl groups at the 3- and 4-positions of the aniline ring. Its structural uniqueness arises from the spatial arrangement of substituents, influencing its physicochemical behavior and reactivity.
Properties
Molecular Formula |
C8H9Cl2N |
|---|---|
Molecular Weight |
190.07 g/mol |
IUPAC Name |
2,5-dichloro-3,4-dimethylaniline |
InChI |
InChI=1S/C8H9Cl2N/c1-4-5(2)8(10)7(11)3-6(4)9/h3H,11H2,1-2H3 |
InChI Key |
MRDOLSVLOGGRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1C)Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-3,4-dimethylaniline typically involves the chlorination of 3,4-dimethylaniline. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods: Industrial production of 2,5-Dichloro-3,4-dimethylaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are also implemented to handle the toxic nature of chlorine gas.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-3,4-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Nitro, sulfonic, and other substituted derivatives.
Scientific Research Applications
2,5-Dichloro-3,4-dimethylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-3,4-dimethylaniline involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. The compound’s chlorinated structure allows it to participate in halogen bonding, influencing its reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Structural Isomers: Substitution Patterns and Properties
The positional isomerism of chlorine and methyl groups distinguishes 2,5-Dichloro-3,4-dimethylaniline from analogs like 2,4-Dichloro-3,5-dimethylaniline (CAS: 175283-44-0). Both share the molecular formula C₈H₉Cl₂N and molecular weight (190.07 g/mol) but differ in substituent placement:
For example, the proximity of chlorine and methyl groups in 2,5-Dichloro-3,4-dimethylaniline may hinder electrophilic substitution reactions compared to its isomer, where substituents are more symmetrically distributed.
Analytical Behavior and Quantification Challenges
In chromatographic analyses, structural analogs such as 2,3-, 2,5-, 3,4-, and 3,5-dimethylanilines often lack labeled internal standards, necessitating reliance on structurally similar compounds like 2,4-dimethylaniline-d11 for quantification . While recovery rates and repeatabilities for 2,5-Dichloro-3,4-dimethylaniline are statistically comparable to 2,4-dimethylaniline, the absence of isomer-specific standards introduces uncertainties in matrix-dependent ionization efficiency . This highlights the need for case-by-case validation when analyzing dichloro-dimethylaniline derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
